molecular formula C19H18O3 B14666907 1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- CAS No. 36200-40-5

1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)-

Cat. No.: B14666907
CAS No.: 36200-40-5
M. Wt: 294.3 g/mol
InChI Key: OJMKYYJEGAPGRH-UHFFFAOYSA-N
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Description

1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- is a chemical compound with the molecular formula C19H18O3 It is a symmetrical triketone, meaning it contains three ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- can be synthesized through a condensation reaction between ethyl benzoate and benzoyl acetone . The reaction typically involves the use of a base catalyst, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- involves its ability to act as a tridentate ligand, forming stable complexes with metal ions . These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which contribute to its reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement allows it to form stable complexes with a wide range of metal ions, making it valuable in coordination chemistry and various industrial applications.

Properties

CAS No.

36200-40-5

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1,5-bis(4-methylphenyl)pentane-1,3,5-trione

InChI

InChI=1S/C19H18O3/c1-13-3-7-15(8-4-13)18(21)11-17(20)12-19(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

OJMKYYJEGAPGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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